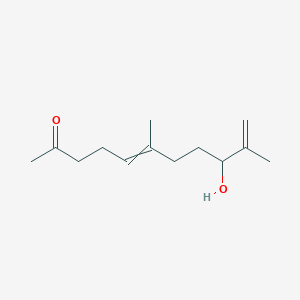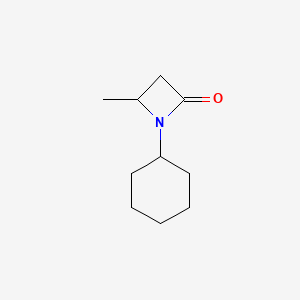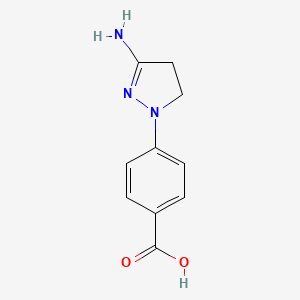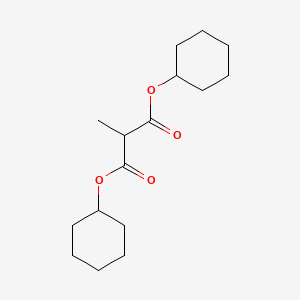
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a quinoxalinone core, a dimethylamino propyl side chain, a methyl group, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the reaction of quinoxalinone derivatives with dimethylaminopropyl halides under basic conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl side chain or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced quinoxalinone compounds.
科学的研究の応用
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
1-(3-Dimethylaminopropyl)indolin-2-one derivatives: These compounds share a similar dimethylaminopropyl side chain and have been studied for their antitumor activity.
3-(Dimethylamino)methyl-1-(3-dimethylaminopropyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine: This compound has a similar trifluoromethyl group and dimethylaminopropyl side chain.
Uniqueness
2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-6-(trifluoromethyl)- is unique due to its specific combination of functional groups and its quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
78156-00-0 |
|---|---|
分子式 |
C15H18F3N3O |
分子量 |
313.32 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propyl]-3-methyl-6-(trifluoromethyl)quinoxalin-2-one |
InChI |
InChI=1S/C15H18F3N3O/c1-10-14(22)21(8-4-7-20(2)3)13-6-5-11(15(16,17)18)9-12(13)19-10/h5-6,9H,4,7-8H2,1-3H3 |
InChIキー |
VYWVDPPCGFGBMW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)C(F)(F)F)N(C1=O)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)


![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)





